molecular formula C26H29N3O B12402219 Wnk-IN-1

Wnk-IN-1

Cat. No.: B12402219
M. Wt: 399.5 g/mol
InChI Key: KRRYUYQXCUJXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Wnk-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various reaction conditions to yield the final product. The specific reaction conditions and reagents used in the synthesis of this compound are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Wnk-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Wnk-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of WNK kinases in various biochemical pathways. In biology, this compound is used to investigate the regulation of ion transport and cellular volume homeostasis. In medicine, it has potential therapeutic applications in treating hypertension, stroke, and certain types of cancer . In industry, this compound is used in the development of new drugs and therapeutic agents targeting WNK kinases .

Mechanism of Action

Wnk-IN-1 exerts its effects by inhibiting the activity of WNK kinases. These kinases phosphorylate and activate downstream kinases such as oxidative stress-responsive kinase 1 (OSR1) and SPS1-related proline/alanine-rich kinase (SPAK). By inhibiting WNK kinases, this compound disrupts the phosphorylation and activation of these downstream kinases, thereby affecting the regulation of ion transport and cellular volume homeostasis . The molecular targets of this compound include the ATP binding site of WNK kinases, where it binds in a non-competitive manner .

Comparison with Similar Compounds

Wnk-IN-1 is unique among WNK kinase inhibitors due to its ATP non-competitive inhibition mechanism. Similar compounds include quinoline compounds, halo-sulfones, cyclopropane-containing thiazoles, piperazine-containing compounds, and nitrophenol-derived compounds . These compounds also inhibit WNK kinases but may differ in their selectivity and potency. For example, quinoline-derived compounds have been shown to exhibit isoform-specific inhibition, being more potent toward WNK3 than WNK1 . This highlights the uniqueness of this compound in its broad-spectrum inhibition of WNK kinases.

Properties

Molecular Formula

C26H29N3O

Molecular Weight

399.5 g/mol

IUPAC Name

N-[[1-[2-(3-methoxyphenyl)-5-methylpyridin-4-yl]indol-3-yl]methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C26H29N3O/c1-18(2)14-27-16-21-17-29(25-11-6-5-10-23(21)25)26-13-24(28-15-19(26)3)20-8-7-9-22(12-20)30-4/h5-13,15,17-18,27H,14,16H2,1-4H3

InChI Key

KRRYUYQXCUJXNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1N2C=C(C3=CC=CC=C32)CNCC(C)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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